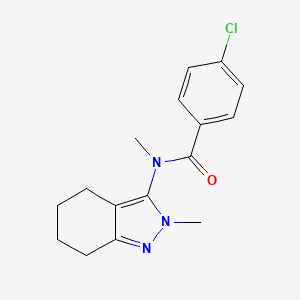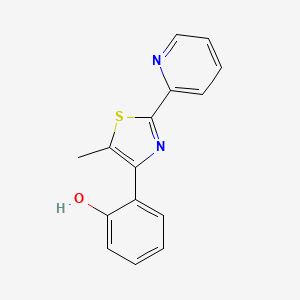![molecular formula C9H15N3O B2360693 [1-Methyl-5-(prop-2-enoxymethyl)pyrazol-4-yl]methanamine CAS No. 1883717-24-5](/img/structure/B2360693.png)
[1-Methyl-5-(prop-2-enoxymethyl)pyrazol-4-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-Methyl-5-(prop-2-enoxymethyl)pyrazol-4-yl]methanamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as MPM and is a pyrazolylmethanamine derivative. MPM has a unique structure that makes it an interesting compound to study, and its synthesis method is relatively straightforward.
Wirkmechanismus
The mechanism of action of MPM is not well understood. However, studies have shown that MPM can interact with metal ions and other biomolecules, such as proteins and nucleic acids. These interactions may lead to changes in the structure and function of these biomolecules, which could explain the biochemical and physiological effects of MPM.
Biochemical and Physiological Effects:
MPM has been shown to have various biochemical and physiological effects. For example, MPM can inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. MPM has also been shown to have antioxidant properties, which may protect cells from oxidative stress. Additionally, MPM has been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MPM in lab experiments is its stability and ease of synthesis. MPM can be synthesized using a relatively simple two-step process, and the resulting compound is stable under a wide range of conditions. However, one limitation of using MPM in lab experiments is its limited solubility in aqueous solutions. This may make it challenging to study the compound in certain biological systems.
Zukünftige Richtungen
There are several future directions for the study of MPM. One direction is the development of new MPM-based ligands for metal ions. These ligands could have improved properties, such as increased selectivity or sensitivity. Another direction is the study of MPM in biological systems, such as cells and tissues. This could provide insights into the mechanism of action of MPM and its potential applications in medicine. Additionally, the development of new synthetic methods for MPM could lead to the discovery of new derivatives with improved properties.
Synthesemethoden
MPM can be synthesized using a two-step process. The first step involves the reaction of 1-methyl-5-pyrazolylmethanol with paraformaldehyde in the presence of a base to yield 1-methyl-5-(prop-2-enoxymethyl)pyrazol-4-ylmethanol. The second step involves the reduction of the intermediate compound using sodium borohydride to yield MPM.
Wissenschaftliche Forschungsanwendungen
MPM has a wide range of potential applications in scientific research. One of the most promising applications is its use as a ligand for metal ions. MPM can form stable complexes with various metal ions, including copper, nickel, and zinc. These complexes have been studied extensively for their potential applications in catalysis, sensing, and imaging.
Eigenschaften
IUPAC Name |
[1-methyl-5-(prop-2-enoxymethyl)pyrazol-4-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-3-4-13-7-9-8(5-10)6-11-12(9)2/h3,6H,1,4-5,7,10H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRSSORRYBWFPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)CN)COCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-furylmethyl)-2-{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetamide](/img/structure/B2360611.png)


![4-[2-(2-Methoxyphenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2360618.png)
![4-(4-bromophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2360620.png)
![4-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2360623.png)


![N-[2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2360626.png)
![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2360627.png)
![N-[[4-(4-fluorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2360628.png)
![3-benzyl-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2360629.png)

![N-[[4-cyclohexyl-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2360631.png)